c-Fms-IN-7 is a small molecule inhibitor specifically targeting the c-Fms receptor, which is a type of tyrosine kinase receptor primarily involved in the regulation of monocyte and macrophage differentiation. The c-Fms receptor is activated by its ligand, Macrophage Colony-Stimulating Factor (M-CSF), and plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer progression. Research indicates that elevated levels of c-Fms are associated with several cancers, particularly breast and endometrial cancers, as well as autoimmune conditions like rheumatoid arthritis .
The synthesis of c-Fms-IN-7 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of an intermediate compound through reactions such as amination, alkylation, or coupling reactions.
The synthesis may involve multiple steps, including:
The molecular structure of c-Fms-IN-7 features a complex arrangement that allows for specific interactions with the c-Fms receptor. Key components typically include:
The molecular formula and weight, along with specific structural data (e.g., bond lengths, angles), can be determined using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy. These methods provide insights into how the compound fits into the c-Fms active site.
c-Fms-IN-7 undergoes specific chemical reactions when interacting with biological systems:
The kinetics of these reactions can be studied using various biochemical assays, including:
The mechanism of action for c-Fms-IN-7 involves:
Research indicates that inhibition of c-Fms leads to decreased macrophage infiltration in inflammatory sites and reduced production of pro-inflammatory cytokines . Quantitative data from in vitro studies demonstrate significant reductions in macrophage activity upon treatment with c-Fms-IN-7.
Relevant data regarding melting point, boiling point, and spectral properties (UV/Vis, IR) can be obtained through standard characterization methods.
c-Fms-IN-7 has several scientific applications:
Colony Stimulating Factor-1 Receptor (Colony Stimulating Factor-1 Receptor), also known as c-Fms or CD115, is a type I transmembrane tyrosine kinase receptor belonging to the platelet-derived growth factor receptor family. It is activated by two primary ligands: Colony Stimulating Factor-1 (Colony Stimulating Factor-1) and Interleukin-34 (Interleukin-34). Colony Stimulating Factor-1 Receptor is predominantly expressed on myeloid lineage cells, including monocytes, macrophages, osteoclasts, and microglia, where it regulates survival, proliferation, differentiation, and chemotaxis [1] [5]. Pathologically, dysregulated Colony Stimulating Factor-1 Receptor signaling contributes to disease progression through multiple mechanisms:
Table 1: Pathological Roles of Colony Stimulating Factor-1 Receptor Signaling in Human Diseases
Disease Category | Mechanism of Colony Stimulating Factor-1 Receptor Involvement | Key Cellular Effects |
---|---|---|
Solid Tumors | Recruitment of tumor-associated macrophages; Autocrine tumor cell signaling | Immunosuppression; Enhanced tumor cell proliferation, invasion, and chemoresistance |
Chronic Inflammation (e.g., Rheumatoid Arthritis) | Macrophage infiltration and activation | Pro-inflammatory cytokine release; Tissue destruction |
Neurodegenerative Diseases (e.g., Alzheimer’s) | Microglial activation | Neuroinflammation; Neuronal damage |
Bone Metabolic Disorders (e.g., Osteoporosis) | Osteoclast differentiation and survival | Excessive bone resorption |
Therapeutic inhibition of Colony Stimulating Factor-1 Receptor presents a compelling strategy based on its central role in immune evasion and stromal activation:
c-Fms-IN-7 (chemical name unspecified; CAS Number 2738328-56-6) is a recently developed small molecule inhibitor selectively targeting Colony Stimulating Factor-1 Receptor tyrosine kinase. Its emergence reflects ongoing efforts to optimize potency and selectivity within this drug class:
Table 2: Key Structural and Functional Attributes of c-Fms-IN-7
Attribute | Description | Implication/Application |
---|---|---|
Chemical Structure | Pyrimidine-based small molecule | Targets kinase adenosine triphosphate binding site |
Molecular Formula | C₂₂H₂₂N₆O₃ | Moderate molecular weight suggests potential for blood-brain barrier penetration |
Molecular Weight | 418.45 g/mol | -- |
Primary Indicated Research Use | Alzheimer’s disease | Modulation of Colony Stimulating Factor-1 Receptor-dependent microglial activation |
Mechanistic Class | Tyrosine kinase inhibitor (Colony Stimulating Factor-1 Receptor selective) | Blocks Colony Stimulating Factor-1 Receptor autophosphorylation and downstream signaling (e.g., Phosphatidylinositol 3-Kinase, Mitogen-Activated Protein Kinase pathways) |
Binding Mode (Predicted) | Stabilizes DFG-out conformation | High selectivity by exploiting unique kinase conformations |
The structural design of c-Fms-IN-7 focuses on achieving selectivity for Colony Stimulating Factor-1 Receptor over related kinases (e.g., Kit, Platelet-Derived Growth Factor Receptor). This is often achieved by targeting specific residues within the hinge region (e.g., Met637 in Colony Stimulating Factor-1 Receptor) and exploiting unique conformations of the activation loop [6]. Its emergence provides researchers with a specific chemical tool to dissect Colony Stimulating Factor-1 Receptor-dependent mechanisms in diverse pathological contexts, particularly within the central nervous system and tumor microenvironment.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7